molecular formula C5H9ClN2S B2514924 N,5-dimethyl-1,3-thiazol-2-amine hydrochloride CAS No. 2243507-93-7

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride

Cat. No. B2514924
CAS RN: 2243507-93-7
M. Wt: 164.65
InChI Key: OQPBXGAJPGXLAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods, including condensation reactions and cycloadditions. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was performed by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Another example is the formation of N-(1,3-Thiazol-5(4H)-ylidene)amines through 1,3-dipolar cycloaddition of azides with thiazol-5(4H)-thiones . These methods could potentially be adapted for the synthesis of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry, as seen in the studies of various thiazole derivatives . These techniques would be relevant for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions. For instance, the reaction of 2-dimethylamino-5-(3,5,6-trichloro-1,4-benzoquinon-2-yl)thiazole with primary and secondary amines leads to the substitution of a chlorine atom by an amino group . The reactivity of thiazole derivatives is influenced by their electronic properties, which can be studied through NBO analysis and examination of frontier molecular orbitals . These insights into the reactivity of thiazole compounds could inform the chemical reactions analysis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are diverse and can be tailored for specific applications. For example, certain thiazole compounds exhibit anti-inflammatory activity by inhibiting 5-lipoxygenase, an enzyme involved in inflammation-related diseases . The vibrational analysis of ibuprofen-thiadiazole hybrid compounds provides insights into the bonding characteristics within the thiadiazole ring . Such analyses are crucial for understanding the properties of this compound and its potential applications.

Scientific Research Applications

Synthetic Routes and Chemical Properties

  • Research into the synthesis, spectroscopic, and structural properties of novel substituted thiazolidinones has revealed that the reaction of chloral with substituted anilines can lead to the formation of various intermediates, including compounds structurally related to N,5-dimethyl-1,3-thiazol-2-amine hydrochloride. These reactions highlight the potential for creating diverse compounds with significant chemical and pharmacological properties, underlining the importance of exploring different reaction conditions and the potential for novel applications in organic synthesis and medicinal chemistry (Issac & Tierney, 1996).

Biological and Pharmacological Activities

  • The thiazolidine motif, closely related to this compound, serves as a crucial scaffold in drug discovery due to its presence in various natural and synthetic compounds with diverse biological activities. These activities include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects. This diversity in biological responses makes thiazolidine and its derivatives, including this compound, highly valued in medicinal chemistry for the development of new therapeutic agents (Sahiba et al., 2020).

Environmental Applications and Safety

  • Advanced oxidation processes (AOPs) have been studied for the degradation of nitrogen-containing compounds, including amines and amides similar to this compound, in environmental matrices. These processes are effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. The focus on developing technologies for the degradation of such compounds is crucial, given their persistence and potential toxicity in the environment. This research underscores the importance of exploring cleaner and more effective technologies for the treatment of nitrogen-containing pollutants (Bhat & Gogate, 2021).

Synthesis and Industrial Applications

  • The microwave-assisted synthesis of functional resins for sorption of rhenium(VII) demonstrates the utility of nitrogen-containing ligands, such as those structurally related to this compound, in industrial applications. These ligands can significantly enhance the efficiency of sorption processes, highlighting their potential in resource recovery and environmental remediation. This approach offers insights into optimizing synthesis parameters for improved performance of sorption materials (Cyganowski & Jermakowicz-Bartkowiak, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives , as well as the exploration of their potential applications in various fields such as medicine and agriculture.

properties

IUPAC Name

N,5-dimethyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-4-3-7-5(6-2)8-4;/h3H,1-2H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPBXGAJPGXLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243507-93-7
Record name N,5-dimethyl-1,3-thiazol-2-amine hydrochloride
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